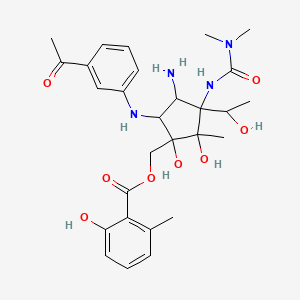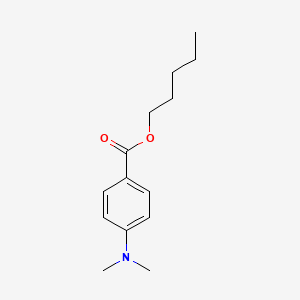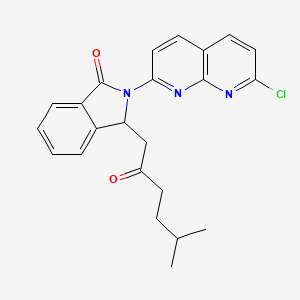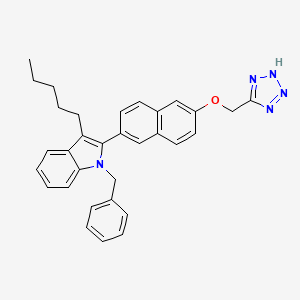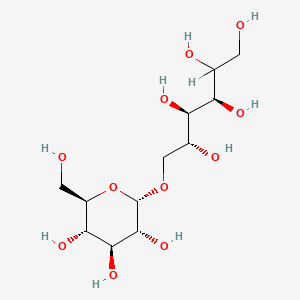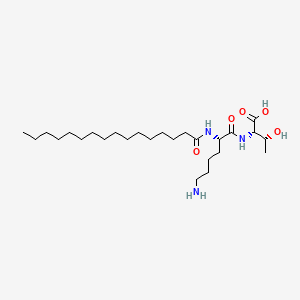
Palmitoyl dipeptide-7
描述
Palmitoyl dipeptide-7, also known as this compound, is a synthetic peptide compound that combines palmitic acid with the amino acids lysine and threonine. This compound is primarily known for its applications in cosmetic and dermatological products due to its ability to enhance skin health and appearance by promoting collagen production and skin repair.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of palmitoyl lysylthreonine typically involves the following steps:
Peptide Synthesis: The amino acids lysine and threonine are first coupled using standard peptide synthesis techniques. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis.
Palmitoylation: The synthesized dipeptide is then reacted with palmitic acid to form the final compound. This reaction is usually facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxyl group of palmitic acid, allowing it to react with the amino group of the dipeptide.
Industrial Production Methods: In an industrial setting, the production of palmitoyl lysylthreonine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Peptide Synthesis: Large-scale peptide synthesis using automated peptide synthesizers.
Palmitoylation Reaction: The palmitoylation step is scaled up using industrial reactors, ensuring efficient mixing and reaction conditions.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality.
化学反应分析
Types of Reactions: Palmitoyl dipeptide-7 can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds in palmitoyl lysylthreonine can be hydrolyzed under acidic or basic conditions, breaking down the compound into its constituent amino acids and palmitic acid.
Oxidation: The threonine residue in the compound can undergo oxidation reactions, particularly at the hydroxyl group, forming oxidized derivatives.
Substitution: The palmitoyl group can be substituted with other fatty acids or lipid moieties through esterification reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic solutions (e.g., hydrochloric acid or sodium hydroxide) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Fatty acids or lipid derivatives in the presence of coupling agents like DCC and NHS.
Major Products:
Hydrolysis: Lysine, threonine, and palmitic acid.
Oxidation: Oxidized threonine derivatives.
Substitution: Modified peptides with different lipid moieties.
科学研究应用
Palmitoyl dipeptide-7 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Cosmetic and Dermatological Products: It is widely used in anti-aging creams, serums, and lotions due to its ability to stimulate collagen production and improve skin elasticity and firmness.
Wound Healing: Research has shown that palmitoyl lysylthreonine can accelerate wound healing by promoting cell proliferation and migration.
Anti-Inflammatory Effects: The compound has been studied for its potential anti-inflammatory properties, making it useful in treating inflammatory skin conditions.
Drug Delivery: this compound is being explored as a carrier molecule for targeted drug delivery, enhancing the stability and bioavailability of therapeutic agents.
作用机制
The mechanism of action of palmitoyl lysylthreonine involves several molecular targets and pathways:
Collagen Synthesis: The compound stimulates fibroblasts to produce collagen, a key structural protein in the skin, by activating signaling pathways such as the transforming growth factor-beta (TGF-β) pathway.
Cell Proliferation and Migration: Palmitoyl dipeptide-7 promotes the proliferation and migration of skin cells, aiding in wound healing and tissue repair.
Anti-Inflammatory Pathways: The compound modulates inflammatory responses by inhibiting pro-inflammatory cytokines and activating anti-inflammatory signaling molecules.
相似化合物的比较
Palmitoyl dipeptide-7 is part of a broader class of palmitoylated peptides, which include:
Palmitoyl Pentapeptide-4 (Matrixyl): Known for its anti-aging properties, Matrixyl stimulates collagen production and reduces the appearance of wrinkles.
Palmitoyl Tripeptide-1: Another anti-aging peptide that promotes collagen synthesis and skin repair.
Palmitoyl Tetrapeptide-7: Known for its anti-inflammatory effects, this peptide reduces skin inflammation and improves skin elasticity.
Uniqueness: this compound is unique due to its specific combination of lysine and threonine, which enhances its ability to stimulate collagen production and promote skin repair. Its dual action of anti-aging and wound healing makes it a versatile compound in cosmetic and dermatological applications.
属性
IUPAC Name |
(2S,3R)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H51N3O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-23(31)28-22(18-16-17-20-27)25(32)29-24(21(2)30)26(33)34/h21-22,24,30H,3-20,27H2,1-2H3,(H,28,31)(H,29,32)(H,33,34)/t21-,22+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSPQNZCLMWQAS-GPXNEJASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H51N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238438 | |
| Record name | Palmitoyl dipeptide-7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911813-90-6 | |
| Record name | Palmitoyl dipeptide-7 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911813906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palmitoyl dipeptide-7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PALMITOYL LYSYLTHREONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JHF843U5C5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-5-(3-methoxy-4-prop-2-enoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione](/img/structure/B1678266.png)
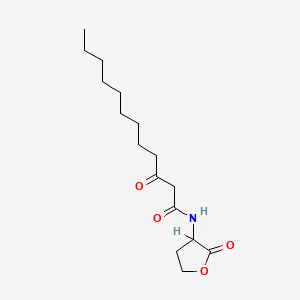
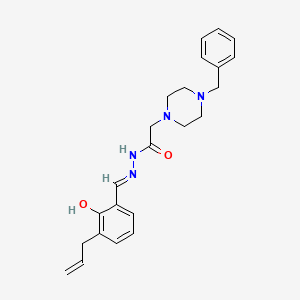
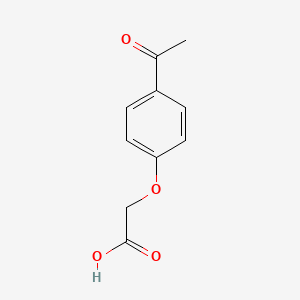
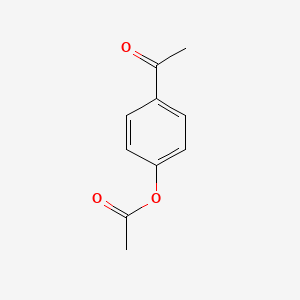
![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1678274.png)

